

Application Note: Quantification of Thrazarine in Human Plasma Samples by LC-MS/MS

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Compound of Interest

Compound Name: Thrazarine

Cat. No.: B15565906

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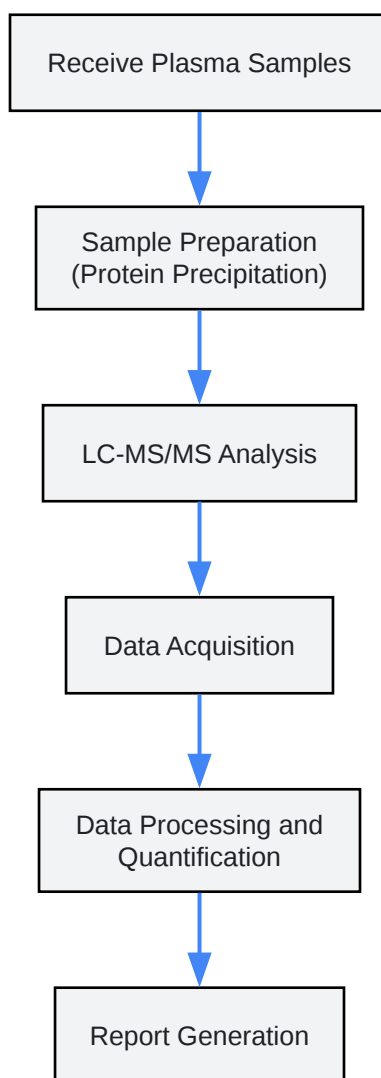
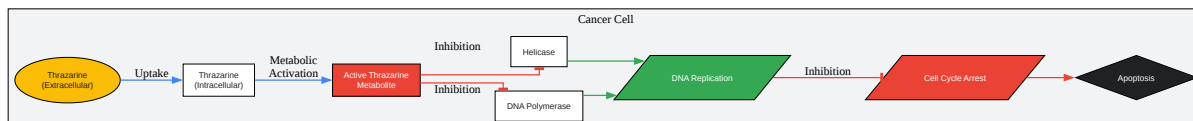
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Introduction

Thrazarine is an antitumor antibiotic with the chemical formula $C_7H_{11}N_3O_5$ and a molecular weight of 217.18 g/mol.[1] It has been shown to inhibit DNA synthesis and the growth of tumor cells.[2][3] Unlike the structurally similar compound azaserine, **Thrazarine**'s mechanism of action does not involve the inhibition of transamidation reactions, suggesting a distinct mode of action.[2][3] Understanding the pharmacokinetic profile of **Thrazarine** is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the quantification of **Thrazarine** in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis.[4][5][6]

Hypothetical Signaling Pathway of Thrazarine

To illustrate a potential mechanism for **Thrazarine**'s observed inhibition of DNA synthesis, a hypothetical signaling pathway is presented below. This pathway postulates that **Thrazarine**, upon entering a cancer cell, is activated to a metabolite that can interfere with the activity of key enzymes essential for DNA replication, such as DNA polymerase and helicase. This interference leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.



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